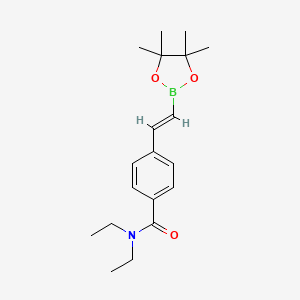
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide is a synthetic organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group makes this compound a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the vinylbenzamide precursor.
Borylation Reaction: The vinylbenzamide is then subjected to a borylation reaction using a boronic ester reagent such as bis(pinacolato)diboron.
Catalysts and Conditions: The reaction is often catalyzed by palladium or nickel complexes under mild conditions, typically in the presence of a base such as potassium carbonate.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to remove the boronic ester group, yielding the corresponding hydrocarbon.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts in the presence of a base such as sodium hydroxide or potassium phosphate.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is widely used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology
In biological research, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors.
Medicine
The compound’s derivatives are investigated for their potential therapeutic applications, including anticancer and antiviral activities.
Industry
In the industrial sector, boronic acid derivatives are used in the development of advanced materials, such as polymers and sensors.
Wirkmechanismus
The mechanism of action of (E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups, making it a valuable tool in molecular recognition and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
Pinacolborane: Another boronic ester used in organic synthesis.
4-Bromophenylboronic Acid: A halogenated boronic acid derivative with unique reactivity.
Uniqueness
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide stands out due to its specific structure, which combines the properties of a boronic ester with a vinylbenzamide moiety. This unique combination enhances its reactivity and versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C19H28BNO3 |
|---|---|
Molekulargewicht |
329.2 g/mol |
IUPAC-Name |
N,N-diethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C19H28BNO3/c1-7-21(8-2)17(22)16-11-9-15(10-12-16)13-14-20-23-18(3,4)19(5,6)24-20/h9-14H,7-8H2,1-6H3/b14-13+ |
InChI-Schlüssel |
GSIBFBPPBSIUDE-BUHFOSPRSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C(=O)N(CC)CC |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)
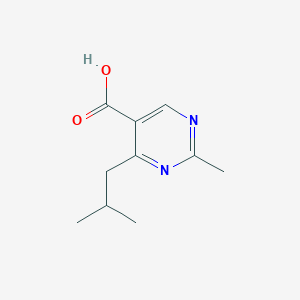
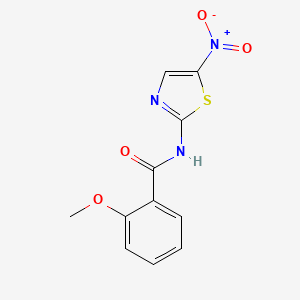

![Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B13923748.png)
![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)
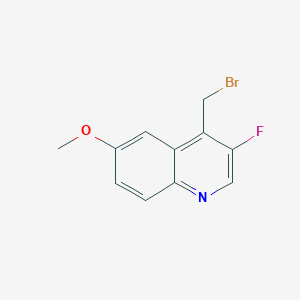
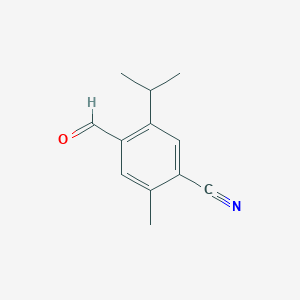


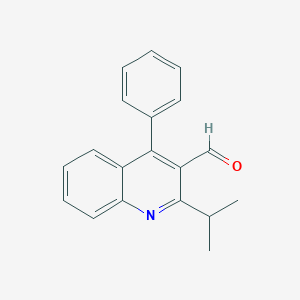

![tert-Butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13923792.png)

